![molecular formula C23H36N2O10 B016916 (2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid tert-butyl Ester CAS No. 201283-56-9](/img/structure/B16916.png)
(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid tert-butyl Ester
Overview
Description
Synthesis Analysis
The synthesis of azetidine-2-carboxylic acid derivatives, including those similar to the compound , typically involves multi-step organic reactions. Sajjadi and Lubell (2008) describe the synthesis of azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains, which involves modification of azetidine precursors through allylation, reduction, tosylation, and intramolecular N-alkylation (Sajjadi & Lubell, 2008). These steps are crucial for introducing the specific functional groups and achieving the desired stereochemistry.
Molecular Structure Analysis
The molecular structure of azetidine derivatives, including this compound, is critical for their chemical properties and reactivity. Moriguchi et al. (2014) synthesized a chiral cyclic amino acid ester and characterized it using spectroscopy and crystallography, demonstrating the importance of structural analysis in confirming the stereochemistry and molecular conformation of such compounds (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).
Chemical Reactions and Properties
The chemical reactivity of azetidine-2-carboxylic acid derivatives is influenced by their functional groups. Tayama et al. (2018) explored the α-alkylation of azetidine-2-carboxylic acid esters, showing how different substituents affect the yields and selectivity of the alkylation reactions, which is relevant for modifying the compound (Tayama, Nishio, & Kobayashi, 2018).
Physical Properties Analysis
The physical properties of azetidine-2-carboxylic acid derivatives, such as solubility, melting point, and stability, are essential for their practical application. The synthesis and characterization of these compounds often involve determining these properties to understand their behavior in different environments and reactions.
Chemical Properties Analysis
Azetidine derivatives' chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and participation in ring-opening reactions, are crucial for their application in synthetic chemistry. Studies like those by Bartoli et al. (2007), which discuss the reaction of carboxylic acids with dicarbonates in the presence of weak Lewis acids, shed light on the reactivity patterns of related structures and can be applied to understand the chemical properties of the compound (Bartoli, Bosco, Carlone, Dalpozzo, Marcantoni, Melchiorre, & Sambri, 2007).
Scientific Research Applications
Synthesis of Enantiopure Azetidine-2-carboxylic Acids
One study presents the synthesis of azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains, achieved by modifying 1-9-(9-phenylfluorenyl) (PhF)-3-allyl-Aze tert-butyl ester (2S,3S)-1. These analogs were designed as tools to study the influence of conformation on peptide activity, highlighting the potential of such compounds in peptide research (Sajjadi & Lubell, 2008).
Lipase-Catalyzed Resolution
Another study focused on the lipase-catalyzed resolution of 3-methyl-3-phenyl-2-aziridinemethanol derivatives at low temperatures, leading to synthetically useful enantiomers. This process showcases the application of the compound in enantioselective synthesis, which is crucial for producing optically active pharmaceuticals (Sakai et al., 2005).
properties
IUPAC Name |
tert-butyl (2S)-1-[(3S)-3-[[(3S)-3-acetyloxy-4-methoxy-4-oxobutanoyl]amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]azetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O10/c1-13(26)33-16(21(31)32-8)12-17(27)24-14(19(29)34-22(2,3)4)11-18(28)25-10-9-15(25)20(30)35-23(5,6)7/h14-16H,9-12H2,1-8H3,(H,24,27)/t14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRHWAIDWDZGBA-JYJNAYRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC(=O)NC(CC(=O)N1CCC1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](CC(=O)N[C@@H](CC(=O)N1CC[C@H]1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201101150 | |
| Record name | 1,1-Dimethylethyl (αS,2S)-α-[[(3S)-3-(acetyloxy)-4-methoxy-1,4-dioxobutyl]amino]-2-[(1,1-dimethylethoxy)carbonyl]-γ-oxo-1-azetidinebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201101150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201283-56-9 | |
| Record name | 1,1-Dimethylethyl (αS,2S)-α-[[(3S)-3-(acetyloxy)-4-methoxy-1,4-dioxobutyl]amino]-2-[(1,1-dimethylethoxy)carbonyl]-γ-oxo-1-azetidinebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201283-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (αS,2S)-α-[[(3S)-3-(acetyloxy)-4-methoxy-1,4-dioxobutyl]amino]-2-[(1,1-dimethylethoxy)carbonyl]-γ-oxo-1-azetidinebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201101150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



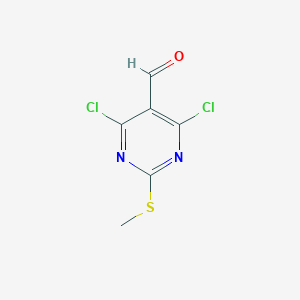

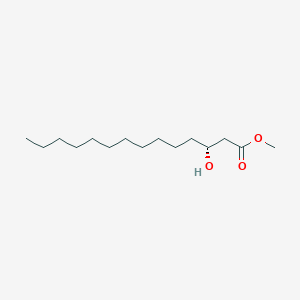
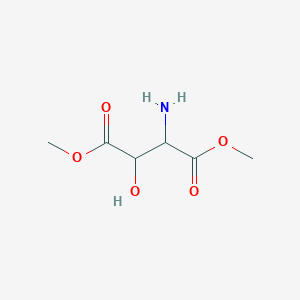
![1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B16839.png)

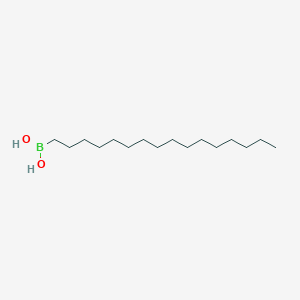


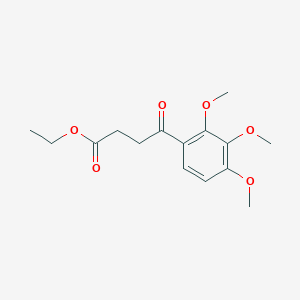
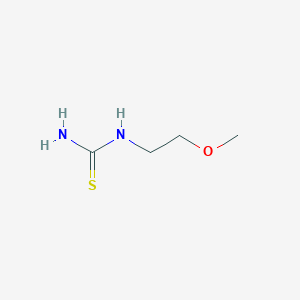
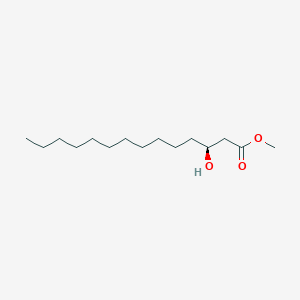

![2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide](/img/structure/B16867.png)